Lipophilicity (LogP) Differentiation: 2-Propoxypropan-1-amine Occupies a Distinct Intermediate LogP Window Versus Methoxy, Ethoxy, and 3-Propoxy Analogs
The computed LogP of 2-propoxypropan-1-amine (0.7602) is approximately 0.31 log units lower than that of 2-ethoxypropan-1-amine (LogP 1.0704) and approximately 1.02 log units higher than that of 2-methoxypropan-1-amine (LogP −0.2559), establishing a clear alkoxy chain-length-dependent lipophilicity gradient [1]. Compared with its positional isomer 3-propoxypropan-1-amine, the 2-substituted compound exhibits a lower LogP (0.76 vs. 1.46 by one estimation method, or 0.76 vs. 0.63 by ACD/Labs calculation), reflecting the impact of branching at the ether attachment point on overall polarity [2]. This difference of approximately 0.3–0.7 log units between the 2-propoxy and 3-propoxy isomers is meaningful for applications where octanol-water partitioning influences reaction selectivity, extraction efficiency, or biological membrane permeability of derived compounds.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 0.7602 (2-propoxypropan-1-amine free base) |
| Comparator Or Baseline | 2-Ethoxypropan-1-amine: LogP = 1.0704; 2-Methoxypropan-1-amine: LogP = −0.2559; 3-Propoxypropan-1-amine: LogP = 1.4621 (Chemsrc) or 0.63 (ACD/Labs) |
| Quantified Difference | ΔLogP: −0.31 vs. 2-ethoxy; +1.02 vs. 2-methoxy; −0.70 to +0.13 vs. 3-propoxy (method-dependent) |
| Conditions | Computed values from vendor and database entries (Leyan, Molbase, Chembase, Chemsrc); different computational methods may yield different absolute values |
Why This Matters
A LogP difference of ≥0.3 log units between positional isomers can translate to a roughly twofold difference in octanol-water partitioning, which is consequential for extraction workflows, chromatographic retention, and the lipophilic efficiency (LipE) of derived lead compounds.
- [1] Molbase (American Custom Chemicals Corporation). 2-Ethoxypropan-1-amine (CAS 88183-49-7). LogP 1.0704, PSA 35.25, Density 0.849 g/cm³, Boiling Point 126.938°C at 760 mmHg. Retrieved from https://qiye.molbase.cn/d17603/512684. View Source
- [2] Chembase.cn. 2-Methoxypropan-1-amine (ChemBase ID 308503). LogP −0.25585935, PSA 35.25 Ų, Molecular Formula C₄H₁₁NO. Retrieved from http://www.chembase.cn/molecule-308503.html. View Source
